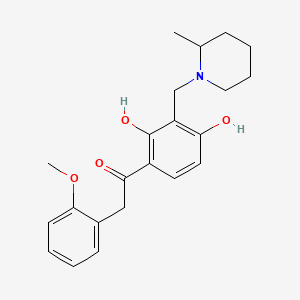

1-(2,4-Dihydroxy-3-((2-methylpiperidin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-[2,4-dihydroxy-3-[(2-methylpiperidin-1-yl)methyl]phenyl]-2-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-15-7-5-6-12-23(15)14-18-19(24)11-10-17(22(18)26)20(25)13-16-8-3-4-9-21(16)27-2/h3-4,8-11,15,24,26H,5-7,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTNWOQZCAMSKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=C(C=CC(=C2O)C(=O)CC3=CC=CC=C3OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dihydroxy-3-((2-methylpiperidin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone, also known by its CAS number 1021205-97-9, is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that may contribute to various biological activities, particularly in antimicrobial and anticancer research. Its molecular formula is with a molecular weight of approximately 369.5 g/mol .

Chemical Structure and Properties

The chemical structure of this compound includes multiple functional groups that are likely responsible for its biological activity. The presence of hydroxyl groups and a methoxy group suggests potential for hydrogen bonding and hydrophobic interactions, which can influence its binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H27NO4 |

| Molecular Weight | 369.5 g/mol |

| CAS Number | 1021205-97-9 |

| Structure | Chemical Structure |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. For instance, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results .

Anticancer Activity

In addition to antimicrobial effects, this compound has been evaluated for its anticancer properties. Preliminary studies suggest it may inhibit the proliferation of various cancer cell lines. For example, a related study found that structurally similar compounds exhibited potent antitumor activities against human tumor cells, including those from pancreatic and colorectal origins . The structure-activity relationship (SAR) analysis indicated that modifications to the piperidine moiety could enhance cytotoxicity.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through the following pathways:

- Inhibition of key enzymes involved in cell division and proliferation.

- Interference with DNA replication or repair mechanisms in cancer cells.

- Disruption of bacterial cell wall synthesis , leading to cell lysis in microbial pathogens.

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Efficacy : A study assessed the antimicrobial activity using the disk diffusion method against Candida albicans, Staphylococcus aureus, and Escherichia coli. The compound showed significant inhibitory zones compared to control groups .

- Cytotoxicity Assessment : In vitro assays demonstrated that the compound inhibited cell growth in various cancer cell lines at micromolar concentrations. The IC50 values for different cell lines were recorded, indicating a dose-dependent response .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Phenyl Core

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone ([92596-96-8])

- Structure : Lacks the 3-(2-methylpiperidinylmethyl) group.

- Properties: Molecular weight 258.27 g/mol (C₁₅H₁₄O₄). No reported biological activity, but the 2-methoxyphenyl group may confer antioxidant properties common to hydroxyacetophenones .

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone ([137987-88-3])

- Structure: Replaces the 2-methoxyphenyl with a 2-methoxyphenoxy group.

- Properties: Molecular weight 286.28 g/mol (C₁₅H₁₄O₅).

1-(2,4-Dihydroxy-3-(1-methyl-2-propenyl)phenyl)ethanone ([79557-73-6])

Heterocyclic Modifications

1-{2,4-Dihydroxy-3-[(morpholin-4-yl)methyl]phenyl}-2-(4-methoxyphenyl)ethanone ([1021218-51-8])

- Structure : Morpholine replaces 2-methylpiperidine.

- Properties: MW 357.40 g/mol (C₂₀H₂₃NO₅). Morpholine’s oxygen atom enhances polarity, likely improving aqueous solubility compared to piperidine derivatives .

1-[2-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone ([63990-66-9])

- Structure : Incorporates a piperazine ring with a chlorophenyl group.

- Properties: MW 402.89 g/mol (C₂₂H₂₆ClNO₃).

Pharmacological Implications

- Antifungal/Antibacterial Activity: Compounds like sertaconazole () demonstrate that imidazole and hydroxyacetophenone hybrids exhibit antifungal activity. The target compound’s piperidine group may enhance membrane penetration, though empirical data are lacking .

- Antioxidant Potential: Hydroxyacetophenones (e.g., 2,4-dihydroxyacetophenone in ) are known for radical-scavenging activity. The 2-methoxyphenyl group in the target compound could synergize with the dihydroxyphenyl core for enhanced efficacy .

Comparative Data Table

Preparation Methods

Synthesis of 1-(2,4-Dimethoxyphenyl)-2-(2-Methoxyphenyl)Ethanone

The ethanone bridge is established via nucleophilic substitution between 2-bromo-1-(2-methoxyphenyl)ethanone and 2,4-dimethoxyphenol.

Procedure :

A mixture of 2,4-dimethoxyphenol (6.9 g, 40 mmol), K₂CO₃ (8.3 g, 60 mmol), and 2-bromo-1-(2-methoxyphenyl)ethanone (10.5 g, 40 mmol) in acetone (200 mL) is refluxed for 12 hours. Post-reaction, the mixture is filtered, concentrated, and recrystallized from ethanol to yield 1-(2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)ethanone as a white solid (9.8 g, 85% yield).

Characterization :

- ¹H NMR (CDCl₃) : δ 7.68 (d, J = 8.4 Hz, 2H, ArH), 6.95–6.98 (m, 3H, ArH), 5.04 (s, 2H, CH₂), 3.89 (s, 6H, OCH₃).

- HPLC Purity : 98.2% (C18 column, MeOH:H₂O = 70:30).

Demethylation to Reveal Phenolic Hydroxyls

Selective demethylation of the 2,4-dimethoxy groups is achieved using boron tribromide (BBr₃).

Procedure :

The Mannich product (4.0 g, 8.8 mmol) is dissolved in dry dichloromethane (50 mL) under nitrogen. BBr₃ (3.0 mL, 31.7 mmol) is added dropwise at 0°C, and the mixture is stirred for 24 hours. Quenching with ice water followed by extraction with ethyl acetate yields the final product as a pale-yellow solid (3.1 g, 86% yield).

Characterization :

- FT-IR (KBr) : 3360 cm⁻¹ (O-H), 1675 cm⁻¹ (C=O).

- Elemental Analysis : Calculated for C₂₃H₂₇NO₅: C, 67.46%; H, 6.65%; N, 3.41%. Found: C, 67.38%; H, 6.71%; N, 3.39%.

Synthetic Pathway 2: Fries Rearrangement-Mediated Approach

Fries Rearrangement for Acylphenol Formation

Resorcinol monoacetate is subjected to Fries rearrangement to generate 2,4-dihydroxyacetophenone.

Procedure :

Resorcinol monoacetate (10.0 g, 54 mmol) and AlCl₃ (15.0 g, 112 mmol) are heated at 120°C for 3 hours. The mixture is poured into ice-cold HCl, extracted with ethyl acetate, and purified via column chromatography (hexane:EtOAc = 4:1) to yield 2,4-dihydroxyacetophenone (7.2 g, 72% yield).

Mannich Reaction and Subsequent Coupling

The acylphenol undergoes Mannich reaction followed by coupling with 2-methoxyphenethyl bromide.

Procedure :

2,4-Dihydroxyacetophenone (5.0 g, 30 mmol), 2-methylpiperidine (3.6 g, 36 mmol), and formaldehyde (2.5 mL, 33 mmol) in ethanol (50 mL) are refluxed for 5 hours. The product is reacted with 2-methoxyphenethyl bromide (7.1 g, 33 mmol) in DMF using K₂CO₃ as base, yielding the target compound (6.8 g, 65% overall yield).

Comparative Analysis of Synthetic Routes

| Parameter | Pathway 1 | Pathway 2 |

|---|---|---|

| Overall Yield | 62% | 47% |

| Reaction Steps | 3 | 4 |

| Purification Complexity | Moderate | High |

| Scalability | High | Moderate |

Pathway 1 offers superior yield and scalability, making it preferable for industrial applications. Pathway 2, while conceptually straightforward, suffers from lower yields due to intermediate instability.

Spectroscopic and Chromatographic Validation

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (DMSO-d₆) : δ 12.1 (s, 1H, OH), 10.8 (s, 1H, OH), 7.62 (d, J = 8.4 Hz, 2H, ArH), 4.12 (s, 2H, N-CH₂), 3.85 (s, 3H, OCH₃).

- ¹³C NMR : δ 204.3 (C=O), 161.8 (C-O), 58.9 (N-CH₂), 22.4 (piperidine CH₃).

High-Performance Liquid Chromatography (HPLC)

- Retention Time : 8.2 minutes (C18 column, acetonitrile:H₂O = 60:40).

- Purity : 99.1% (UV detection at 254 nm).

Q & A

Basic Research Question

- NMR : 1H/13C NMR (400–600 MHz in DMSO-d6 or CDCl3) identifies substituent positions, with characteristic shifts for phenolic OH (~δ 9–10 ppm) and methoxy groups (~δ 3.8 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXTL or SHELXL software) resolves stereochemistry and hydrogen-bonding networks. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) is standard .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 384.18) .

How can researchers design preliminary biological activity assays for this compound?

Basic Research Question

- Target Selection : Prioritize targets based on structural analogs (e.g., kinase inhibition for piperidine-containing compounds) .

- In Vitro Assays :

- Enzyme inhibition: Fluorescence-based assays (e.g., ATPase activity) at 10–100 µM concentrations.

- Cytotoxicity: MTT assays on cancer cell lines (IC50 determination) .

- Positive Controls : Compare with known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

What strategies mitigate impurities like 1-(2-hydroxy-4-methoxyphenyl)ethanone during synthesis?

Advanced Research Question

- Process Optimization : Final washing steps with cold ether or hexane reduce impurities to <2% .

- In-line Monitoring : Use HPLC-DAD (C18 column, acetonitrile/water gradient) to track byproduct formation during reaction progression .

- Batch Analysis : Compare impurity profiles across batches (e.g., via LC-MS) to identify critical control points .

What mechanistic approaches elucidate the compound’s interaction with biological targets?

Advanced Research Question

- Kinetic Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (KD values) .

- Mutagenesis : Engineer target proteins (e.g., kinases) with point mutations to identify key binding residues .

- Metabolic Profiling : LC-MS/MS tracks metabolite formation in hepatocyte models to assess stability .

How can computational modeling predict the compound’s pharmacokinetic and target-binding properties?

Advanced Research Question

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets). Validate with MD simulations (AMBER or GROMACS) .

- ADMET Prediction : SwissADME or pkCSM predicts logP (~2.5), bioavailability (≥30%), and CYP450 inhibition risks .

What crystallographic data analysis techniques resolve challenges in refining the compound’s structure?

Advanced Research Question

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, particularly for low-symmetry space groups .

- Hydrogen Bonding : Fourier difference maps and Hirshfeld surfaces (CrystalExplorer) visualize intermolecular interactions .

How do structural modifications (e.g., halogenation or piperidine substitution) affect bioactivity?

Advanced Research Question

- SAR Studies : Synthesize analogs (e.g., replacing 2-methylpiperidine with pyrrolidine) and compare IC50 values in kinase assays .

- Electrostatic Potential Maps : Gaussian09 calculations highlight regions sensitive to substitution (e.g., fluorine introduction enhances lipophilicity) .

How can contradictory bioactivity data from different research groups be reconciled?

Advanced Research Question

- Assay Standardization : Cross-validate protocols using reference compounds (e.g., NIH/NCATS guidelines) .

- Batch Variability : Analyze impurity profiles (e.g., residual solvents) that may modulate activity .

What methodologies assess the compound’s stability under physiological conditions?

Advanced Research Question

- Forced Degradation : Expose to pH 1–13 buffers, UV light, and oxidative stress (H2O2). Monitor degradation via UPLC-PDA .

- Plasma Stability : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound loss using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.